![molecular formula C32H54O4 B14737305 Didecyl 2-[(4-methylphenyl)methyl]butanedioate CAS No. 5859-38-1](/img/structure/B14737305.png)
Didecyl 2-[(4-methylphenyl)methyl]butanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Didecyl 2-[(4-methylphenyl)methyl]butanedioate is an organic compound with the molecular formula C32H54O4. It is a didecyl ester of butanedioic acid, where the butanedioic acid is substituted with a 4-methylphenylmethyl group. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of didecyl 2-[(4-methylphenyl)methyl]butanedioate typically involves the esterification of butanedioic acid with didecyl alcohol in the presence of a catalyst. The reaction conditions often include:
Catalyst: Sulfuric acid or p-toluenesulfonic acid
Temperature: 60-80°C
Solvent: Toluene or dichloromethane
Reaction Time: 6-12 hours
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-purity reagents and controlled reaction conditions ensures the production of a high-quality product.
Analyse Des Réactions Chimiques
Types of Reactions
Didecyl 2-[(4-methylphenyl)methyl]butanedioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Sodium hydroxide (NaOH) or other strong bases in aqueous or alcoholic solutions.
Major Products
Oxidation: Corresponding carboxylic acids.
Reduction: Corresponding alcohols.
Substitution: Various substituted esters or other functionalized derivatives.
Applications De Recherche Scientifique
Didecyl 2-[(4-methylphenyl)methyl]butanedioate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals, lubricants, and plasticizers.
Mécanisme D'action
The mechanism of action of didecyl 2-[(4-methylphenyl)methyl]butanedioate involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Didecyl 2-[(2-methylphenyl)methyl]butanedioate
- Didecyl 2-[(3-methylphenyl)methyl]butanedioate
Uniqueness
Didecyl 2-[(4-methylphenyl)methyl]butanedioate is unique due to its specific substitution pattern on the butanedioic acid moiety. This substitution can influence the compound’s physical and chemical properties, making it suitable for specific applications where other similar compounds may not be as effective.
Propriétés
Numéro CAS |
5859-38-1 |
|---|---|
Formule moléculaire |
C32H54O4 |
Poids moléculaire |
502.8 g/mol |
Nom IUPAC |
didecyl 2-[(4-methylphenyl)methyl]butanedioate |
InChI |
InChI=1S/C32H54O4/c1-4-6-8-10-12-14-16-18-24-35-31(33)27-30(26-29-22-20-28(3)21-23-29)32(34)36-25-19-17-15-13-11-9-7-5-2/h20-23,30H,4-19,24-27H2,1-3H3 |
Clé InChI |
BLMAYAJKMKRTGF-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCOC(=O)CC(CC1=CC=C(C=C1)C)C(=O)OCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl N-(ethoxycarbonylamino)-N-[3-[ethoxycarbonyl-(ethoxycarbonylamino)amino]-2,4,6-trimethylphenyl]carbamate](/img/structure/B14737234.png)
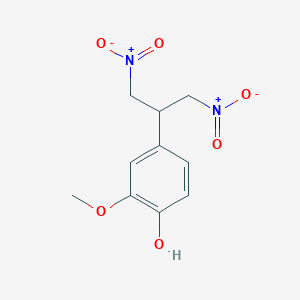
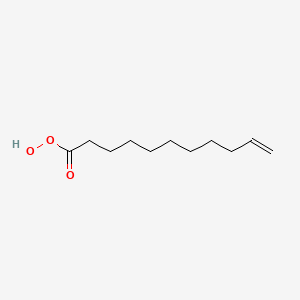
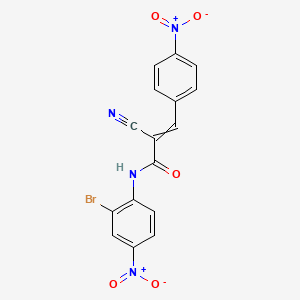
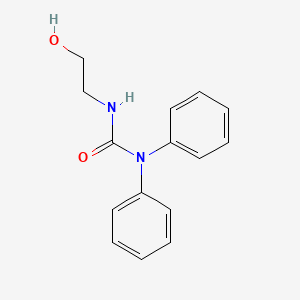
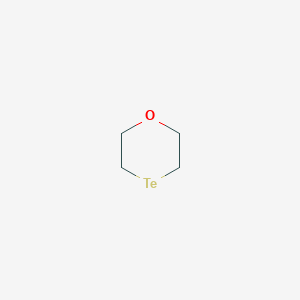
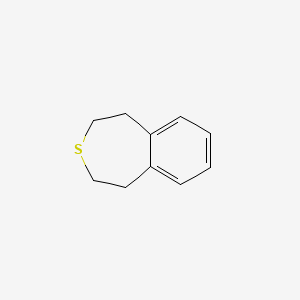
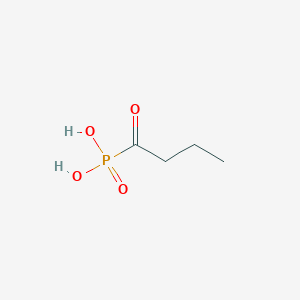
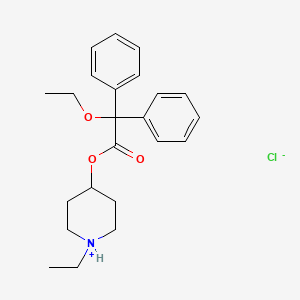
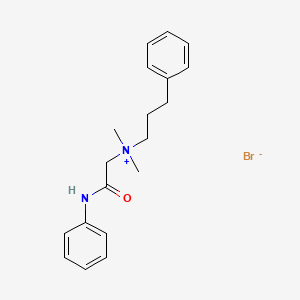
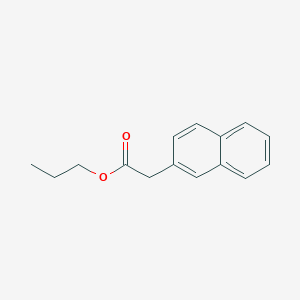
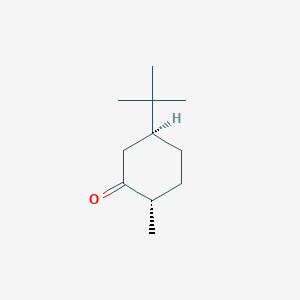
![Methyl 2-[2-(2,4-dinitrophenyl)hydrazinylidene]-3-methylbutanoate](/img/structure/B14737289.png)
![2-[2-(4-Ethylphenyl)propan-2-yl]butanedioic acid](/img/structure/B14737296.png)
